GSK656

Vue d'ensemble

Description

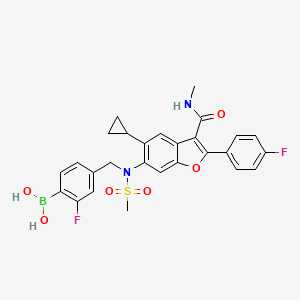

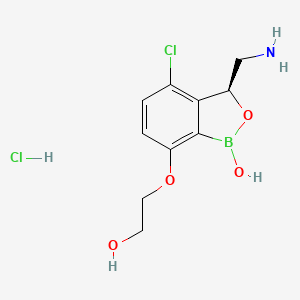

GSK656, également connu sous le nom de ganféborole, est un composé organique synthétique appartenant à la classe des oxaboroles. Il s'agit d'un agent antituberculeux contenant du bore, premier de sa classe, qui a démontré une activité puissante contre Mycobacterium tuberculosis. This compound cible l'enzyme leucyl-tRNA synthétase, qui est essentielle pour la synthèse protéique chez les bactéries .

Applications De Recherche Scientifique

GSK656 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of oxaboroles and their derivatives.

Biology: Investigated for its effects on bacterial protein synthesis and its potential as an antibacterial agent.

Medicine: Undergoing clinical trials for the treatment of tuberculosis, showing promising results in reducing bacterial load and improving patient outcomes.

Industry: Potential applications in the development of new antibacterial agents and treatments for drug-resistant infections .

Mécanisme D'action

Target of Action

GSK656, also known as Ganfeborole or GSK3036656, primarily targets the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mtb . It has two catalytic sites: an aminoacylation site, which charges tRNA^Leu with leucine, and an editing or proof-reading site that hydrolyses incorrectly charged tRNA^Leu .

Mode of Action

This compound acts as a potent inhibitor of Mtb LeuRS . It suppresses protein synthesis in Mtb by inhibiting the enzyme LeuRS . The compound shares the oxaborole tRNA-trapping (OBORT) mechanism of action with antifungal tavaborole .

Biochemical Pathways

The inhibition of LeuRS by this compound affects the protein synthesis pathway in Mtb . By suppressing protein synthesis, this compound disrupts the normal functioning of the bacteria, leading to its death .

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation. The compound has shown good safety and pharmacokinetic properties in early clinical trials

Result of Action

This compound has demonstrated potent antitubercular activity. It has shown significant in vitro susceptibility against multiple mycobacterial species . In clinical trials, this compound has shown early bactericidal activity, safety, and tolerability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the susceptibility of different mycobacterial species to this compound varies . While this compound has potent efficacy against Mtb and Mycobacterium abscessus, inherent resistance was noted for Mycobacterium intracellulare and Mycobacterium avium

Analyse Biochimique

Biochemical Properties

GSK656 plays a crucial role in biochemical reactions by inhibiting the enzyme leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis. This enzyme is essential for protein synthesis, as it charges tRNA with leucine. This compound binds to the aminoacylation site of LeuRS, preventing the proper charging of tRNA and thus inhibiting protein synthesis. This interaction is highly selective, with an IC50 of 0.2 μM for Mycobacterium tuberculosis LeuRS .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In Mycobacterium tuberculosis, it disrupts protein synthesis by inhibiting LeuRS, leading to bacterial cell death. In mammalian cells, this compound shows minimal inhibitory concentration (MIC) of 80 nM against Mycobacterium tuberculosis H37Rv . It also exhibits EC50 values of 381 μM against HepG2 cells, indicating its selective toxicity towards bacterial cells over mammalian cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the aminoacylation site of leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis. This binding prevents the proper charging of tRNA with leucine, thereby inhibiting protein synthesis. The oxaborole tRNA trapping (OBORT) mechanism is employed, where this compound traps the tRNA in the editing site of LeuRS, leading to the inhibition of protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound shows potent antitubercular activity with an ED99 of 0.4 mg/kg in mice infected with Mycobacterium tuberculosis H37Rv . Stability studies indicate that this compound remains stable under various conditions, with minimal degradation observed over time. Long-term effects on cellular function include sustained inhibition of protein synthesis and bacterial cell death .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits Mycobacterium tuberculosis with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The therapeutic dose is expected to be less than 15 mg per day .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein synthesis inhibition. It interacts with leucyl-tRNA synthetase (LeuRS) and disrupts the normal function of this enzyme. This disruption leads to a decrease in protein synthesis and an increase in bacterial cell death. The compound also affects metabolic flux and metabolite levels by inhibiting the synthesis of essential proteins .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound accumulates in the cytoplasm, where it exerts its inhibitory effects on leucyl-tRNA synthetase (LeuRS) .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with leucyl-tRNA synthetase (LeuRS). The compound does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles. Its activity and function are mainly confined to the cytoplasm, where it inhibits protein synthesis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : GSK656 est synthétisé par une série de réactions chimiques impliquant l'introduction de divers substituants sur le cycle aromatique de l'échafaudage du 3-aminométhyl benzoxaborole. Les étapes clés comprennent :

- Formation du noyau benzoxaborole.

- Introduction du groupe aminométhyle.

- Halogénation pour introduire l'atome de chlore.

- Réactions de couplage finales pour fixer le groupe éthoxyéthanol .

Méthodes de production industrielle : La production industrielle de this compound implique l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela inclut :

- L'utilisation de matières premières de haute pureté.

- L'utilisation de catalyseurs et de réactifs efficaces.

- La mise en œuvre de processus de purification stricts pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Types de réactions : GSK656 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur l'échafaudage du benzoxaborole.

Substitution : Les réactions d'halogénation et autres réactions de substitution sont utilisées pour introduire ou remplacer des groupes fonctionnels sur le cycle aromatique

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs d'halogénation comme le chlore et le brome sont employés dans des conditions contrôlées

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leur activité biologique .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des oxaboroles et de leurs dérivés.

Biologie : Étudié pour ses effets sur la synthèse protéique bactérienne et son potentiel en tant qu'agent antibactérien.

Médecine : En cours d'essais cliniques pour le traitement de la tuberculose, montrant des résultats prometteurs dans la réduction de la charge bactérienne et l'amélioration des résultats pour les patients.

Industrie : Applications potentielles dans le développement de nouveaux agents antibactériens et de traitements pour les infections résistantes aux médicaments .

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme leucyl-tRNA synthétase dans Mycobacterium tuberculosis. Cette enzyme est cruciale pour l'assemblage correct des acides aminés sur les molécules d'ARNt, qui sont essentielles pour la synthèse protéique. En inhibant cette enzyme, this compound perturbe la synthèse protéique, entraînant la mort des cellules bactériennes. Le composé utilise le mécanisme de piégeage de l'ARNt par l'oxaborole, qui implique la formation d'un complexe stable avec l'enzyme et l'ARNt, empêchant le bon fonctionnement de l'enzyme .

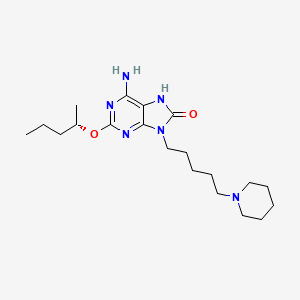

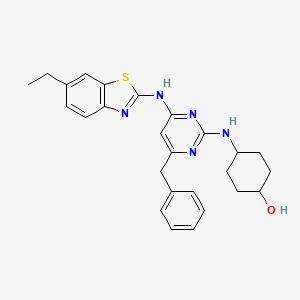

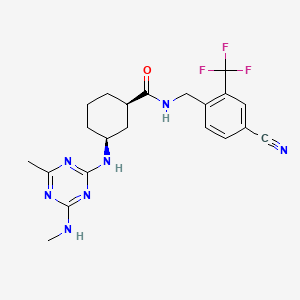

Composés similaires :

Tavaborole : Un agent antifongique qui cible également la leucyl-tRNA synthétase, mais qui est utilisé pour traiter les infections fongiques.

Mupirocine : Un agent antibactérien qui inhibe l'isoleucyl-tRNA synthétase, utilisé pour traiter les infections bactériennes de la peau.

Halofuginone : Un agent antiprotozoaire qui inhibe la prolyl-tRNA synthétase.

Unicité de this compound : this compound est unique en raison de son ciblage spécifique de la leucyl-tRNA synthétase de Mycobacterium tuberculosis, ce qui le rend hautement sélectif pour le traitement de la tuberculose. Contrairement aux autres composés similaires, this compound a montré une activité puissante contre les souches résistantes aux médicaments de Mycobacterium tuberculosis et a progressé vers les essais cliniques pour le traitement de la tuberculose .

Comparaison Avec Des Composés Similaires

Tavaborole: An antifungal agent that also targets leucyl-tRNA synthetase but is used for treating fungal infections.

Mupirocin: An antibacterial agent that inhibits isoleucyl-tRNA synthetase, used for treating bacterial skin infections.

Halofuginone: An antiprotozoal agent that inhibits proline-tRNA synthetase.

Uniqueness of GSK656: this compound is unique due to its specific targeting of Mycobacterium tuberculosis leucyl-tRNA synthetase, making it highly selective for tuberculosis treatment. Unlike other similar compounds, this compound has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis and has progressed to clinical trials for tuberculosis treatment .

Propriétés

IUPAC Name |

2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO4.ClH/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15;/h1-2,8,14-15H,3-5,13H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOKBESTQMGROA-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCCO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BCl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131798-13-3 | |

| Record name | GSK-656 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2131798133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-(AMINOMETHYL)-4-CHLORO-7-(2-HYDROXYETHOXY)BENZO{C][1,2]OXABOROL-1(3H)-OL, SULPHURIC ACID SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ganfeborole hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P83HS633ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

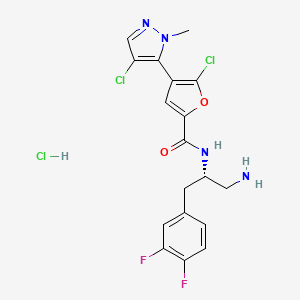

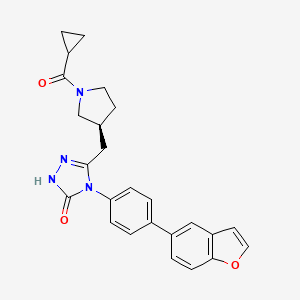

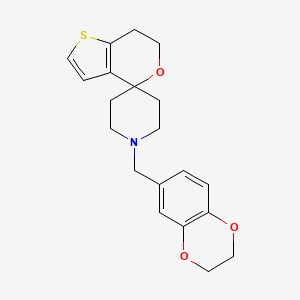

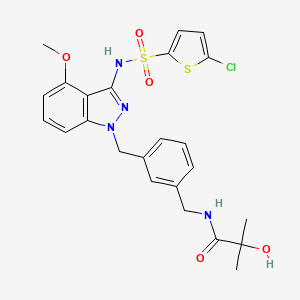

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.